molecular formula C15H19NO2S B7593111 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone

2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone

Cat. No. B7593111
M. Wt: 277.4 g/mol
InChI Key: AMCHVVPDIRUYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone, also known as DM235, is a synthetic compound that has gained attention in the field of biomedical research due to its potential therapeutic applications. This compound belongs to the family of benzothiophene derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone acts by binding to the sigma-1 receptor, a protein that is involved in various cellular processes. This binding leads to the modulation of various signaling pathways, resulting in the observed pharmacological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells, making it a potential treatment option for various types of cancer. Additionally, this compound has been found to improve cognitive function and memory retention.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone is its potent pharmacological effects, making it a valuable tool for studying various diseases and cellular processes. However, its complex synthesis method and high cost may limit its widespread use in research.

Future Directions

There are several future directions for the use of 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone in biomedical research. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has been shown to improve cognitive function and memory retention, making it a potential treatment option for these diseases. Additionally, this compound may have potential applications in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the therapeutic potential of this compound and its mechanism of action.

Synthesis Methods

2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone can be synthesized using a multi-step process that involves the reaction of 2-bromobenzothiophene with lithium diisopropylamide to form the corresponding lithium salt. This intermediate is then reacted with 3,5-dimethylmorpholine-4-carbaldehyde to obtain this compound in high yield.

Scientific Research Applications

2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone has been studied for its potential therapeutic applications in various diseases. It has been found to have potent anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has also been shown to have a positive effect on cognitive function, making it a potential treatment option for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2,3-dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-10-7-18-8-11(2)16(10)15(17)13-9-19-14-6-4-3-5-12(13)14/h3-6,10-11,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCHVVPDIRUYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1C(=O)C2CSC3=CC=CC=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.